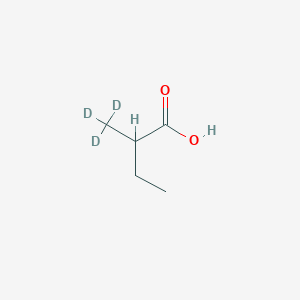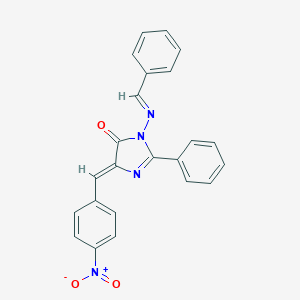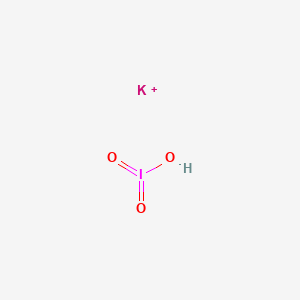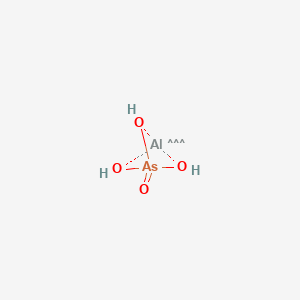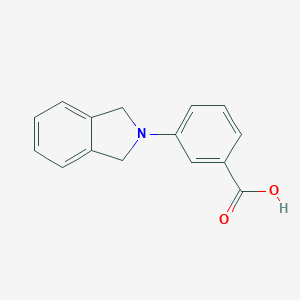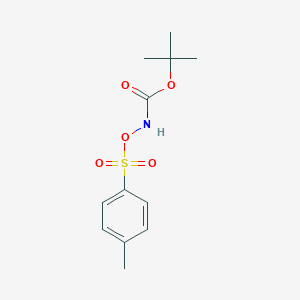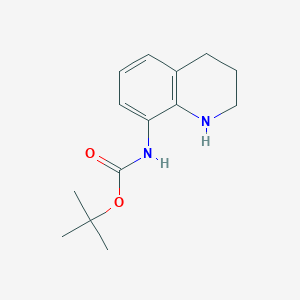
Boc-8-amino-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-8-amino-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, a heterocyclic compound that is a structural motif in many natural products and pharmaceuticals. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis.
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives can be achieved through various methods. One approach involves the base-promoted ring transformation of 6-aryl-4-substituted-2H-pyran-2-one-3-carbonitriles by N-boc-3-piperidone, followed by deprotection of the Boc group under acidic conditions . Another method includes the Pictet-Spengler reaction between ethyl glyoxylate or methyl 4-formylbenzoate and dopamine or 3-hydroxyphenethylamine to prepare compounds containing the tetrahydroisoquinoline ring system, which are then converted to BOC-protected derivatives .
Molecular Structure Analysis
The molecular structure of Boc-8-amino-1,2,3,4-tetrahydroquinoline derivatives can be complex due to the presence of various functional groups and the potential for steric hindrance. Single-crystal X-ray analysis has been used to determine the structure of Boc-protected tetrahydroisoquinoline, revealing the steric interactions between the N-Boc group and the aryl group .
Chemical Reactions Analysis
Tetrahydroisoquinoline derivatives undergo lithiation, which can be followed by trapping with an electrophile to give a mixture of regioisomeric products. The regioselectivity of lithiation and subsequent reactions can be influenced by the substitution pattern on the tetrahydroisoquinoline ring . Additionally, the Boc group can be removed under acidic conditions to yield secondary and tertiary amine products .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-8-amino-1,2,3,4-tetrahydroquinoline derivatives are influenced by the presence of the Boc group and other substituents on the tetrahydroquinoline ring. The Boc group itself is known to have a significant barrier to rotation, which can be measured using in situ ReactIR spectroscopy . The presence of various donor and acceptor functional groups can also affect the properties of the tetrahydroquinoline derivatives .
Applications De Recherche Scientifique
Antiprotozoal Applications
Boc-8-amino-1,2,3,4-tetrahydroquinoline derivatives have been studied for their antiprotozoal properties, particularly against malaria and leishmaniasis. The development of 8-aminoquinoline analogs like tafenoquine and sitamaquine highlights the efforts to find compounds with better efficacy and reduced toxicity compared to older drugs. These compounds show promise in blocking malaria transmission and treating visceral leishmaniasis, respectively, with ongoing research focused on improving their therapeutic profiles and reducing side effects associated with 8-aminoquinolines, such as hemolytic toxicity in glucose-6-phosphate dehydrogenase (G6PD) deficient patients (Tekwani & Walker, 2006).
Anticancer Applications
The tetrahydroisoquinoline scaffold, to which Boc-8-amino-1,2,3,4-tetrahydroquinoline belongs, has been explored for its anticancer properties. This exploration has led to the approval of drugs like trabectedin for the treatment of soft tissue sarcomas, underlining the anticancer drug discovery potential of this class of compounds. The review of therapeutic activities of tetrahydroisoquinoline derivatives between 2010 and 2015 highlights their role in cancer therapy, as well as their potential against infectious diseases such as malaria, tuberculosis, and HIV (Singh & Shah, 2017).
Photocatalytic and Sensor Applications
The broader utility of Boc-8-amino-1,2,3,4-tetrahydroquinoline and related compounds extends beyond pharmacological applications to include roles in photocatalysis and sensing. These compounds have been investigated for their potential in environmental and biological applications, particularly in the detection of metal ions. The development of fluorescent sensors based on 8-aminoquinoline derivatives for zinc ion determination exemplifies the expanding use of these molecules in analytical chemistry (Mohamad et al., 2021).
Propriétés
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroquinolin-8-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-4-6-10-7-5-9-15-12(10)11/h4,6,8,15H,5,7,9H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVBTAJOVLAIOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1NCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-8-amino-1,2,3,4-tetrahydroquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

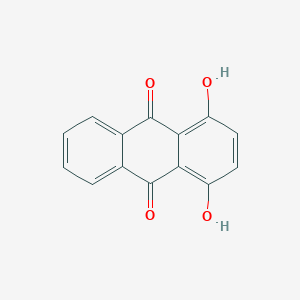



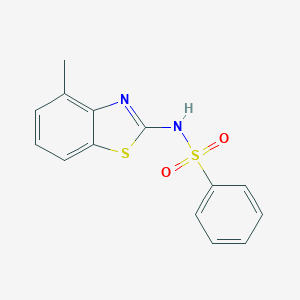
![5-[2-[4-[alpha-Imino-2-(methylthio)benzyl]piperazino]ethyl]-6-chloroindoline-2-one](/img/structure/B147803.png)

